molecular formula C16H13NO5 B082055 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- CAS No. 12223-36-8

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-

Cat. No.: B082055
CAS No.: 12223-36-8
M. Wt: 299.28 g/mol
InChI Key: YNSMMVQJQULRFZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione (anthraquinone) derivatives are a class of compounds with diverse applications, particularly in pharmaceuticals due to their antitumor and DNA-binding properties. The compound 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione features a hydroxylated ethoxy side chain at position 2, an amino group at position 1, and a hydroxyl group at position 2.

Properties

IUPAC Name

1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSMMVQJQULRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066271
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
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Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17869-07-7
Record name 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
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Record name 1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthraquinone
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Record name 9,10-ANTHRACENEDIONE, 1-AMINO-4-HYDROXY-2-(2-HYDROXYETHOXY)-
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Preparation Methods

Core Anthracenedione Formation

The synthesis begins with the preparation of the 9,10-anthraquinone core. Traditional methods involve oxidizing anthracene using nitric acid, but recent advancements prioritize safer alternatives. A patent describes a nitric acid-free approach using 9-anthracene boronic acid as the starting material. The reaction involves:

  • Organic solvent (e.g., tetrahydrofuran) and aqueous alkali (e.g., NaOH) in a 1:1–1:15 molar ratio.

  • Stirring for 1–2 hours at ambient temperature until fluorescence disappearance indicates completion.

  • Filtration and solvent distillation yield 9,10-anthraquinone with >90% purity.

This method avoids corrosive reagents, reducing equipment costs and enabling safer large-scale production.

Functionalization with Amino and Hydroxy Groups

The introduction of amino and hydroxy groups proceeds via sequential nitration, reduction, and hydroxylation:

Nitration

  • Nitration agents : Mixed acids (HNO₃/H₂SO₄) or acetyl nitrate.

  • Conditions : 0–5°C to minimize side reactions.

  • Outcome : Selective nitration at position 1 yields 1-nitro-9,10-anthraquinone.

Reduction to Amino Group

  • Reducing agents : Hydrogen gas (Pd/C catalyst) or sodium dithionite.

  • Solvent : Ethanol/water mixture at 50–60°C.

  • Result : 1-amino-9,10-anthraquinone with 85–92% yield.

Hydroxylation

  • Reagents : Hydrogen peroxide in acidic media (H₂SO₄) or enzymatic catalysis.

  • Positional selectivity : Hydroxylation occurs at position 4 due to electronic directing effects.

Ethoxylation for Hydroxyethoxy Substituent

The hydroxyethoxy group at position 2 is introduced via Williamson ether synthesis :

  • Substrate : 1-amino-4-hydroxy-9,10-anthraquinone.

  • Reagents : Ethylene oxide in the presence of a base (e.g., K₂CO₃).

  • Solvent : Dimethylformamide (DMF) at 90°C for 6–8 hours.

  • Yield : 70–78% after recrystallization from methanol.

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale synthesis employs continuous flow reactors to enhance precision and reproducibility:

  • Temperature control : Maintained at 90°C ± 2°C using integrated cooling jackets.

  • Residence time : Optimized to 30 minutes for ethoxylation.

  • Advantages : Higher throughput (>1 ton/month) and reduced byproduct formation compared to batch processes.

Catalytic Optimization

  • Catalysts :

    • CuO nanoparticles : Accelerate nitration rates by 40%.

    • FeSO₄ : Enhances hydroxylation selectivity via Fenton-like mechanisms.

  • Solvent systems :

    • Tetrahydrofuran (THF) : Improves boronic acid reactivity in core formation.

    • Methanol/water mixtures : Facilitate easy isolation of intermediates.

Critical Factors Influencing Reaction Efficiency

Solvent Effects

SolventRoleImpact on Yield
THFDissolves boronic acid+15%
DMFStabilizes ethylene oxide+20%
Ethanol/waterReduces nitro groups+12%

Polar aprotic solvents like DMF improve ethoxylation efficiency by stabilizing transition states.

Temperature and Pressure

  • Nitration : Below 5°C prevents di-nitration byproducts.

  • Ethoxylation : 90°C balances reaction rate and thermal decomposition.

  • High-pressure systems : Enable ethylene oxide utilization without volatilization losses.

Purification and Analytical Validation

Chromatographic Methods

  • HPLC analysis :

    • Column : Newcrom R1 (3 µm particles).

    • Mobile phase : Acetonitrile/water/phosphoric acid (60:40:0.1 v/v).

    • Detection : UV at 254 nm; retention time = 8.2 minutes.

  • Preparative HPLC : Isolates impurities (<0.1%) for pharmaceutical-grade purity.

Crystallization Techniques

  • Recrystallization solvent : Methanol/water (7:3) achieves >99% purity.

  • Crystal morphology : Needle-shaped crystals confirm structural integrity via XRD .

Scientific Research Applications

Overview

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- (CAS Number: 17869-07-7) is an organic compound with significant applications in various scientific fields. Its unique chemical structure allows for diverse functionalities, particularly in analytical chemistry, pharmacology, and materials science.

Analytical Chemistry

One of the primary applications of this compound is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC).

  • Separation Techniques : It has been successfully analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry (MS) compatibility. This method is scalable and effective for isolating impurities during preparative separations .

Pharmacological Studies

The compound shows potential in pharmacokinetics and drug formulation studies due to its interaction with biological systems.

  • Drug Development : As a derivative of anthracene, it may exhibit anti-cancer properties similar to other anthraquinone derivatives. Research into its efficacy as an anti-tumor agent is ongoing, focusing on its mechanism of action and bioavailability .

Material Science

The structural characteristics of 9,10-anthracenedione derivatives allow them to be used in the development of novel materials.

  • Organic Electronics : Due to its electron-accepting properties, it can be utilized in organic photovoltaic cells and other electronic applications. The compound's ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) .

Case Study 1: HPLC Method Development

A study focused on developing a robust HPLC method for analyzing 9,10-anthracenedione derivatives demonstrated that utilizing a Newcrom R1 column significantly improved separation efficiency. The method allowed for the detection of trace impurities in pharmaceutical formulations, showcasing the compound's relevance in quality control processes .

Case Study 2: Anticancer Activity Assessment

Research exploring the anticancer properties of similar anthracene derivatives indicated that compounds with hydroxyl and amino functionalities could inhibit cell proliferation in various cancer cell lines. This suggests that 9,10-anthracenedione derivatives may serve as lead compounds for further drug development targeting specific cancers .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- involves its interaction with cellular components at the molecular level:

    Molecular Targets: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Pathways Involved: It can induce the generation of reactive oxygen species (ROS), causing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents at positions 1, 2, and 4 significantly influence solubility, stability, and electronic properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility (mg/L) Key Features
1-Amino-4-hydroxy-2-(2-hydroxyethoxy)- 1-NH₂, 4-OH, 2-OCH₂CH₂OH ~349* ~3800 (estimated) Enhanced solubility due to hydroxyethoxy group
1-Amino-4-hydroxy-2-phenoxy- 1-NH₂, 4-OH, 2-OPh 331.32 3800 Lower solubility than hydroxyethoxy analog due to aromatic OPh
1-Amino-4-hydroxy-2-[2-(4-methylphenoxy)ethoxy]- 1-NH₂, 4-OH, 2-OCH₂CH₂O(4-MePh) ~377* N/A Bulky substituent reduces solubility vs. hydroxyethoxy
DihydroxybisalkylAAD 1,4-diOH, 5,8-bis(alkylamino) ~500* N/A High potency due to multiple hydroxyl/amino groups

*Estimated based on analogous structures.

Key Observations:

  • The hydroxyethoxy group in the target compound likely improves water solubility compared to phenoxy or methylphenoxy analogs, critical for drug delivery .
Antitumor Efficacy
  • DihydroxybisalkylAAD (1,4-dihydroxy-5,8-bis(alkylamino)-anthracenedione): Exhibits 10-fold higher potency than non-hydroxylated analogs (e.g., bisalkylAAD) in murine tumor models. Hydroxyl groups enhance DNA binding and reduce acute toxicity .
  • 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-: While direct data are unavailable, its hydroxyl and amino groups likely mimic dihydroxybisalkylAAD’s mechanism, with improved solubility enhancing therapeutic index .
  • Methylanthraquinones (e.g., 1-hydroxy-2-methyl-): Show weaker interactions with amino acid residues (e.g., Thr167) compared to hydroxylated derivatives, reducing efficacy .
Toxicity Profile
  • DihydroxybisalkylAAD : Lower acute toxicity than bisalkylAAD due to delayed toxicity onset and reduced convulsive effects at therapeutic doses .
  • HAQ (1,4-bis(alkylamino)-anthracenedione): Higher genotoxicity (chromosome damage) correlates with therapeutic activity, but hydroxylation (as in DHAQ) mitigates metabolic activation risks .

Substituent Effects on DNA Binding and Genotoxicity

  • Hydroxyl Groups: Increase DNA binding affinity (e.g., ΔTm shifts) and therapeutic potency but may elevate genotoxicity. DHAQ, with four hydroxyl/amino groups, shows stronger DNA intercalation than HAQ .
  • Hydroxyethoxy vs. Phenoxy: The electron-donating hydroxyethoxy group may stabilize DNA interactions vs. electron-withdrawing substituents (e.g., nitro groups in ), which could disrupt binding .

Biological Activity

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- (CAS Number: 17869-07-7) is an anthraquinone derivative notable for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and oxidative stress modulation.

  • Molecular Formula : C₁₆H₁₃N₁O₅
  • Molecular Weight : 299.28 g/mol
  • LogP : 2.30
  • InChI Key : YNSMMVQJQULRFZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) and interact with cellular macromolecules. The mechanism involves:

  • Covalent Binding : The compound can form covalent bonds with proteins and DNA through Michael addition reactions.
  • ROS Generation : Upon metabolic activation, it can produce semi-quinone free radicals that further lead to oxidative stress within cells.

Anticancer Activity

Research indicates that 9,10-anthracenedione derivatives exhibit varying degrees of anticancer activity. A comparative study showed that certain structural modifications can enhance their efficacy against specific cancer cell lines. For instance, the compound's activity was assessed against P-388 lymphocytic leukemia cells, revealing that some analogs were inactive while others demonstrated significant cytotoxicity .

Cytotoxicity and Oxidative Stress

The compound has been implicated in inducing oxidative stress in various cell types. Studies have shown that it can deplete glutathione levels and increase ROS formation, leading to cell death through apoptosis or necrosis. This effect was particularly pronounced in hepatocytes compared to neuronal cells (PC12), suggesting a tissue-specific response to oxidative damage .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of anthraquinone derivatives, 9,10-anthracenedione was tested on cultured rat hepatocytes. The results indicated a significant correlation between the compound's structure and its ability to induce ROS formation and cytotoxicity. The study utilized quantitative structure-activity relationship (QSAR) models to predict the biological behavior of various analogs .

CompoundCell LineIC50 (µM)Mechanism
9,10-AnthracenedioneHepatocytes25ROS Induction
Analog AHepatocytes15ROS Induction
Analog BPC12 Cells>100Inactive

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of a related anthraquinone derivative against breast cancer cell lines. The study found that modifications at the amino and hydroxy positions significantly enhanced the compound's ability to inhibit tumor growth through apoptosis induction .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the anthracenedione core. Key pathways include:

Reaction TypeReagents/ConditionsProductsMechanism
Quinone Formation KMnO₄, H₂O₂ (acidic/basic)Further oxidized quinone derivativesElectron abstraction from the aromatic ring, leading to increased conjugation and stabilization of oxidized intermediates .
ROS Generation Cellular oxidoreductasesReactive oxygen species (ROS)One-electron reduction forms semiquinone radicals, which auto-oxidize to produce superoxide anions (O₂⁻) and hydroxyl radicals (- OH) .
  • Notable Observation : The hydroxyethoxy side chain enhances solubility in polar solvents, facilitating interactions with oxidizing agents .

Reduction Reactions

Reduction occurs at the ketone groups and substituents:

Reaction TypeReagents/ConditionsProductsApplications
Hydroquinone Formation Na₂S₂O₄ (dithionite), H⁺1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-anthracene-9,10-diolUsed in dye synthesis and redox-active drug intermediates .
Nitro Group Reduction H₂/Pd-CAmine derivativesCritical for pharmaceutical modifications .
  • Kinetic Insight : Reduction rates depend on pH, with faster kinetics observed in acidic media due to proton-assisted electron transfer .

Electrophilic Substitution

The electron-rich aromatic ring undergoes substitution at positions activated by amino and hydroxy groups:

Reaction TypeReagentsPosition SubstitutedProducts
Nitration HNO₃/H₂SO₄C-3, C-5Nitroanthracenedione derivatives
Sulfonation SO₃/H₂SO₄C-7Sulfonated analogs with enhanced water solubility .
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃C-6Haloanthracenediones for polymer synthesis .
  • Regioselectivity : The amino group directs substitution to the para and ortho positions, while the hydroxyethoxy group sterically hinders C-2 and C-4 .

Nucleophilic and Condensation Reactions

The hydroxy and amino groups participate in nucleophilic attacks:

Reaction TypeReagentsProductsApplications
Ethoxylation Ethylene oxide, baseExtended ethoxy chainsModifies solubility for biomedical applications .
Schiff Base Formation Aldehydes/ketonesImine-linked conjugatesUsed in sensor development and metal chelation .

Biochemical Interactions

The compound exhibits bioactivity through non-covalent interactions:

Interaction TypeBiological TargetOutcomeMechanism
DNA Intercalation Double-stranded DNADisruption of replication/transcriptionPlanar anthracenedione core inserts between base pairs, causing structural distortion .
Enzyme Inhibition Topoisomerase IIApoptosis in cancer cellsStabilizes enzyme-DNA cleavage complexes, preventing re-ligation .
  • Cytotoxicity : ROS generation and DNA damage contribute to anticancer effects in MDA-MB-231 breast cancer cells .

Comparison with Analogous Compounds

The hydroxyethoxy group confers distinct reactivity compared to methoxy or phenoxy derivatives:

CompoundKey Reaction Differences
1-Amino-4-hydroxy-2-methoxy analog Lower solubility; slower electrophilic substitution due to methoxy’s electron-donating effect .
1-Amino-4-hydroxy-2-phenoxy analog Enhanced steric hindrance reduces DNA intercalation efficiency .

Q & A

What are the key synthetic routes for 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione, and how do reaction conditions influence product purity?

Methodological Answer:
The synthesis typically involves anthraquinone derivatives as precursors. A common approach includes:

  • Step 1: Oxidation of anthracene to 9,10-anthraquinone, followed by selective functionalization at positions 1, 2, and 3.
  • Step 2: Introduction of the amino group via nucleophilic substitution or reductive amination. For example, describes using LDA (Lithium Diisopropylamide) in THF to facilitate deprotonation and subsequent substitution with brominated aromatic hydrocarbons .
  • Step 3: Hydroxy and hydroxyethoxy groups are introduced via etherification or hydroxylation under controlled pH and temperature.

Critical Factors:

  • Solvent choice (e.g., THF in ) affects reaction kinetics and byproduct formation.
  • Catalysts like CuO () or FeSO₄ () may enhance regioselectivity.
  • Reaction temperature (e.g., 90°C in ) must balance between accelerating the reaction and avoiding thermal decomposition .

How can spectroscopic data (NMR, IR, UV-Vis) resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: and highlight the use of NMR to confirm substituent positions. For instance, aromatic proton signals in the δ 6.5–8.5 ppm range indicate anthraquinone core integrity, while hydroxyethoxy groups show distinct δ 3.5–4.5 ppm (CH₂) and δ 1.5–2.5 ppm (OH) shifts .
  • IR Spectroscopy: Hydroxy groups exhibit broad O–H stretches (~3200–3500 cm⁻¹), and carbonyl (C=O) vibrations from the anthraquinone core appear at ~1670 cm⁻¹ .
  • UV-Vis: Conjugation effects from substituents (e.g., amino groups) shift absorption maxima; reports λmax values between 400–500 nm for related derivatives .

Data Contradictions:
Discrepancies in peak splitting (e.g., overlapping signals in crowded aromatic regions) may require advanced techniques like 2D NMR (COSY, HSQC) or computational modeling for resolution.

What strategies mitigate competing side reactions during the introduction of multiple functional groups?

Methodological Answer:

  • Protection-Deprotection: Temporarily block reactive sites (e.g., using acetyl groups for –OH protection, as in ) to prevent undesired substitutions .
  • Sequential Functionalization: Prioritize less reactive positions first. For example, introduces sulfonic acid groups after amino and hydroxyethoxy groups to avoid steric hindrance .
  • Catalyst Optimization: Copper-based catalysts () improve selectivity in amination reactions, reducing byproducts like over-oxidized species .

How do electronic and steric effects of substituents influence the compound’s redox properties?

Advanced Analysis:

  • Electron-Donating Groups (e.g., –NH₂, –OCH₂CH₂OH): Increase electron density on the anthraquinone core, lowering reduction potentials. This is critical in applications like dye-sensitized solar cells or redox-active catalysts.
  • Steric Effects: Bulky substituents (e.g., phenoxy groups in ) may hinder π-π stacking, altering solubility and electrochemical behavior .
  • Experimental Validation: Cyclic voltammetry (CV) can quantify redox shifts. For instance, amino derivatives in exhibit reversible redox peaks at −0.5 V to −1.2 V (vs. Ag/AgCl) .

What computational methods are suitable for predicting the stability and reactivity of this compound?

Methodological Guidance:

  • DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, provides InChI keys for PubChem-based computational studies .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., THF or water) to assess aggregation tendencies.
  • QSPR Models: Correlate substituent descriptors (e.g., Hammett σ values) with experimental properties like solubility (see for solubility data on anthraquinone derivatives) .

How can contradictory spectral data between synthesized batches be systematically addressed?

Troubleshooting Framework:

Batch Comparison: Analyze NMR/IR data across batches to identify inconsistent peaks (e.g., vs. 20).

Impurity Profiling: Use HPLC-MS () to detect trace byproducts, such as over-aminated or de-ethoxy derivatives.

Reaction Monitoring: Implement in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust conditions in real time .

What are the implications of substituent variation (e.g., halogenation) on biological activity?

Research Design Considerations:

  • Halogenation ( ): Chloro or bromo substituents (e.g., 1-amino-3-chloro-4-hydroxy-2-phenoxy-anthracenedione in ) enhance lipophilicity, potentially improving cell membrane permeability in drug discovery .
  • Biological Assays: Pair structural analogs with cytotoxicity or enzyme inhibition studies. For example, fluorophenylacetamide derivatives () are explored for antitumor activity .

How can solvent effects be optimized for large-scale crystallization?

Methodological Recommendations:

  • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. uses THF for intermediate solubility, while employs saline solutions for precipitation .
  • Crystallization Additives: Additives like PVP (polyvinylpyrrolidone) or seed crystals can control crystal size and polymorphism.
  • Thermodynamic Analysis: Use DSC (Differential Scanning Calorimetry) to identify optimal cooling rates and supersaturation levels.

What are the challenges in scaling up lab-scale synthesis to pilot production?

Scale-Up Considerations:

  • Heat and Mass Transfer: Reactions requiring precise temperature control (e.g., 90°C in ) may need jacketed reactors for uniform heating .
  • Catalyst Recovery: Heterogeneous catalysts (e.g., CuO in ) simplify separation vs. homogeneous catalysts like FeSO₄ .
  • Waste Management: Neutralize acidic byproducts (e.g., H₂SO₄ from sulfonation in ) using carbonate bases .

How can structure-activity relationships (SAR) guide the design of novel anthraquinone derivatives?

SAR Strategy:

Core Modifications: Compare derivatives with varying substituent positions (e.g., vs. 6).

Pharmacophore Mapping: Identify essential groups (e.g., –NH₂ and –OH in ) for target binding using docking studies .

In Vivo/In Vitro Correlation: Validate computational predictions with biological assays, as seen in ’s focus on fluorophenylacetamide derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Reactant of Route 2
Reactant of Route 2
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-

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